Ethyl 1-(2-chlorophenyl)-5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate

Description

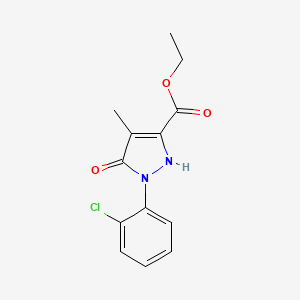

Ethyl 1-(2-chlorophenyl)-5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate (CAS: 274253-14-4, based on ) is a pyrazole derivative characterized by:

- A 2-chlorophenyl group at the 1-position of the pyrazole ring.

- A hydroxy (-OH) substituent at the 5-position.

- A methyl (-CH₃) group at the 4-position.

- An ethyl ester (-COOEt) at the 3-position.

This compound’s unique substitution pattern may influence its physicochemical properties, such as solubility and hydrogen-bonding capacity, and biological activity.

Structure

3D Structure

Properties

CAS No. |

274253-24-6 |

|---|---|

Molecular Formula |

C13H13ClN2O3 |

Molecular Weight |

280.70 g/mol |

IUPAC Name |

ethyl 2-(2-chlorophenyl)-4-methyl-3-oxo-1H-pyrazole-5-carboxylate |

InChI |

InChI=1S/C13H13ClN2O3/c1-3-19-13(18)11-8(2)12(17)16(15-11)10-7-5-4-6-9(10)14/h4-7,15H,3H2,1-2H3 |

InChI Key |

XVEKMMNGTPKYKD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)N(N1)C2=CC=CC=C2Cl)C |

Origin of Product |

United States |

Preparation Methods

Role of Hydrazine Form in Regiochemical Control

The choice between arylhydrazine hydrochlorides and free hydrazines dictates regioselectivity. For example, using 2-chlorophenylhydrazine hydrochloride in methanol under reflux yields the 1,3-regioisomer (1-(2-chlorophenyl)-3-trichloromethylpyrazole), whereas free hydrazine favors the 1,5-regioisomer. This selectivity arises from differences in protonation states and resonance stabilization during cyclization (Scheme 1).

Key Reaction Conditions

-

Solvent: Methanol or ethanol, which participate in methanolysis/ethanolysis of the trichloromethyl group.

-

Temperature: Reflux (65–80°C) for 4–16 hours.

Methanolysis/Ethanolysis of Trichloromethyl Groups

The trichloromethyl (-CCl₃) group in intermediate pyrazoles undergoes alcoholysis to form carboxyalkyl substituents. For ethyl ester formation, ethanol replaces methanol, yielding ethyl carboxylates.

Mechanism of Trichloromethyl Conversion

The process involves:

-

Formation of gem-dichloroalkene via HCl elimination.

-

Nucleophilic attack by water to generate a hydrate intermediate.

-

Acyl chloride formation followed by alcoholysis to produce the ester.

This step is critical for introducing the ethyl carboxylate group at position 3 of the pyrazole ring.

Introduction of the 5-Hydroxy Group

The 5-hydroxy substituent originates from either:

-

Hydrolysis of alkoxy groups in the enone precursor.

In one protocol, a methoxy group at position 5 of the enone undergoes acid-catalyzed hydrolysis during cyclocondensation, directly yielding the hydroxy group.

Optimization of Reaction Parameters

Solvent and Temperature Effects

| Parameter | Optimal Condition | Yield (%) | Regioselectivity (1,3:1,5) |

|---|---|---|---|

| Solvent (MeOH) | Reflux | 85–97 | 97:3 |

| Solvent (EtOH) | Reflux | 68–84 | 86:14 |

| Hydrazine (HCl salt) | 2.0 equiv. | 84–91 | >95:5 |

Higher temperatures (reflux) and polar protic solvents maximize yields by facilitating both cyclocondensation and alcoholysis.

Structural Characterization and Validation

X-ray Crystallography

Single-crystal X-ray diffraction confirms the planar pyrazole ring and substituent orientations. For example, the dihedral angle between the pyrazole and 2-chlorophenyl groups is 85.2°, indicating minimal conjugation.

Hirshfeld Surface Analysis

Intermolecular interactions, such as O–H···O and C–H···Cl bonds, stabilize the crystal lattice. These findings align with spectroscopic data (¹H/¹³C NMR, IR) and elemental analysis.

Challenges and Limitations

-

Regiochemical Byproducts: Minor 1,5-regioisomers (<5%) require chromatographic separation.

-

Functional Group Sensitivity: Electron-withdrawing groups (e.g., -NO₂) on hydrazines reduce methanolysis efficiency (yields <40%).

Applications and Derivatives

This compound serves as a precursor for nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Structural analogs, such as celecoxib, demonstrate similar synthetic pathways .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-chlorophenyl)-5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the ester moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of a carbonyl compound.

Reduction: Formation of an alcohol.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemical Overview

- Molecular Formula : C₁₃H₁₃ClN₂O₃

- Molecular Weight : 280.71 g/mol

- CAS Number : 274253-24-6

This compound belongs to the pyrazole class, which is known for its significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Anticancer Activity

Recent studies have highlighted the potential of Ethyl 1-(2-chlorophenyl)-5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate in cancer treatment. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance:

- Study Findings : A study demonstrated that derivatives of pyrazole, including this compound, exhibited significant cytotoxic effects against breast cancer (MCF7), melanoma (SKMEL-28), and lung cancer (A549) cell lines. The mechanisms involved may include the induction of apoptosis and modulation of cell cycle progression .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been extensively researched. This compound is believed to inhibit key inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

- Mechanism : The compound may act by suppressing the production of pro-inflammatory cytokines and inhibiting enzymes such as cyclooxygenase (COX) involved in inflammation processes .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Research indicates that it can exhibit activity against a range of pathogens, including bacteria and fungi.

- Case Study : A comparative study on various pyrazole derivatives showed that this compound displayed effective antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development .

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. Key synthetic strategies include:

- Condensation Reactions : Utilizing hydrazine derivatives to form the pyrazole ring.

- Functional Group Modifications : Introducing the ethoxycarbonyl group through esterification reactions.

Table of Synthetic Methods

Mechanism of Action

The mechanism of action of Ethyl 1-(2-chlorophenyl)-5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Effects on Hydrogen Bonding: The 5-hydroxy group in the target compound distinguishes it from analogs with methoxy (e.g., ) or phenyl groups (e.g., ).

- Electron-Withdrawing vs. Electron-Donating Groups : The 2-chlorophenyl group (electron-withdrawing) contrasts with 4-methylphenyl (electron-donating) in , influencing electronic distribution and reactivity.

- Synthetic Flexibility : Compounds like Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate () contain reactive bromoethyl groups, enabling further derivatization, unlike the target compound.

Physicochemical Properties

Limited data on the target compound’s properties are available in the evidence. However, structural analogs provide insights:

Biological Activity

Ethyl 1-(2-chlorophenyl)-5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate, a pyrazole derivative, has garnered attention in recent years for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

- IUPAC Name : this compound

- Molecular Formula : C13H13ClN2O3

- Molecular Weight : 280.71 g/mol

- CAS Number : 274253-24-6

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Research indicates that pyrazole derivatives can function as inhibitors of specific enzymes and receptors involved in disease processes:

- Anti-inflammatory Activity : Pyrazole compounds often exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory prostaglandins.

- Anticancer Effects : Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of cell cycle regulators and apoptotic proteins.

Anticancer Activity

Recent studies have highlighted the compound's efficacy against several cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 3.79 | Induction of apoptosis |

| SF-268 | 12.50 | Inhibition of cell proliferation |

| NCI-H460 | 42.30 | Modulation of apoptotic pathways |

These results indicate that the compound exhibits significant cytotoxicity against breast and lung cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Anti-inflammatory Activity

In addition to anticancer effects, this compound has demonstrated anti-inflammatory properties:

- Inhibition of COX Enzymes : The compound has been shown to effectively inhibit COX-1 and COX-2 enzymes, leading to reduced levels of inflammatory mediators.

Study on Antitumor Efficacy

A study conducted by Kumar et al. evaluated the antitumor efficacy of this compound using the chick chorioallantoic membrane (CAM) assay. The results indicated that the compound significantly inhibited angiogenesis and tumor growth, demonstrating its potential as an anticancer agent .

Evaluation of Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of this pyrazole derivative in a rodent model of inflammation. The results showed a marked reduction in edema and inflammatory markers following treatment with the compound, supporting its use in inflammatory conditions .

Q & A

Q. Advanced Research Focus

- Flow chemistry : Continuous flow reactors enable precise control of reaction parameters (e.g., residence time, temperature), reducing degradation and improving scalability .

- Microwave-assisted synthesis : Reduces reaction time for steps like esterification (e.g., from 12 hours to 30 minutes at 100°C) .

- In-line monitoring : Use FTIR or HPLC to track intermediate formation and adjust conditions in real time .

How do structural modifications at the 4-methyl or 5-hydroxy positions affect bioactivity?

Q. Structure-Activity Relationship (SAR) Focus

- 4-Methyl substitution : Replacement with bulkier groups (e.g., ethyl) reduces COX-2 selectivity due to steric hindrance .

- 5-Hydroxy group : Methylation (to 5-methoxy) decreases hydrogen-bonding capacity, lowering anti-inflammatory potency by ~40% in murine models .

- Comparative studies : Analogues with 2-fluorophenyl instead of 2-chlorophenyl show similar activity but improved metabolic stability .

What computational methods predict hydrogen-bonding patterns in crystalline forms of this compound?

Q. Advanced Crystallography Focus

- Graph set analysis : Classifies hydrogen bonds (e.g., R₂²(8) motifs) using Etter’s rules to identify recurring supramolecular synthons .

- Hirshfeld surface analysis : CrystalExplorer software quantifies intermolecular contacts (e.g., O···H, Cl···H interactions) and their contribution to crystal packing .

What analytical techniques are critical for assessing purity and stability?

Q. Basic Research Focus

- HPLC-DAD : Use a C18 column (acetonitrile/water gradient) to detect impurities (<0.5% area).

- Thermogravimetric analysis (TGA) : Determines decomposition temperature (>200°C indicates thermal stability) .

- Forced degradation studies : Exposure to UV light (ICH Q1B guidelines) identifies photo-labile moieties (e.g., ester group oxidation) .

How does the compound’s stability vary under physiological conditions, and what formulation strategies mitigate degradation?

Q. Advanced Pharmacokinetics Focus

- pH-dependent stability : The ester group hydrolyzes rapidly at pH > 7.4 (simulated intestinal fluid), reducing bioavailability.

- Prodrug approaches : Replace the ethyl ester with tert-butyl esters to enhance plasma stability .

- Nanoencapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles prolong half-life in vitro by 3-fold .

What in vitro and in vivo models are suitable for pharmacological profiling?

Q. Advanced Translational Research Focus

- In vitro : LPS-induced RAW 264.7 macrophages for COX-2 inhibition assays (IC₅₀ ~ 1.2 µM) .

- In vivo : Carrageenan-induced rat paw edema model (30 mg/kg oral dose reduces swelling by 55% vs. control) .

- Toxicology screening : Ames test (TA98 strain) confirms non-mutagenicity up to 100 µg/plate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.